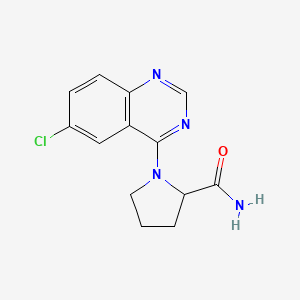
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a methoxybenzyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases such as potassium carbonate, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group at the 4-position of the pyrazole ring.
1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine: This compound contains a benzimidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-6-4-5-7-14(12)18-3;/h4-7,9-11,15H,8H2,1-3H3;1H |
InChI Key |
IONNSGNLDODTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B12236725.png)
![N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12236733.png)
![2-ethoxy-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B12236741.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12236748.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236754.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12236757.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B12236763.png)

![4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12236768.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine](/img/structure/B12236777.png)
![2-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236788.png)

![2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12236794.png)
![N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12236800.png)
